Molecular Weight and Fractional Complexity Advantage Over C4-Benzyl and C4-Aryl Analogs
The target compound (MW 248.67 g/mol) is approximately 90 Da lighter than its closest C4-substituted analog, 2-(1H-benzimidazol-2-yl)-4-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one (MW 338.8 g/mol) [1]. In the context of fragment-based drug discovery (FBDD), the target compound falls within the optimal fragment mass range (<250 Da), whereas the C4-benzyl analog exceeds the Rule-of-3 mass threshold of 300 Da [2]. Lower molecular weight correlates with higher ligand efficiency potential—a property valued in early-stage hit evolution and chemical probe development. The 26.6% reduction in molecular weight relative to the benzyl analog translates to improved compliance with fragment-likeness filters, making the target compound a more suitable starting point for fragment growth strategies [2].
| Evidence Dimension | Molecular weight (MW, g/mol) and fragment-likeness compliance |
|---|---|
| Target Compound Data | MW = 248.67 g/mol; Fragment Rule-of-3 compliant (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) |
| Comparator Or Baseline | 2-(1H-benzimidazol-2-yl)-4-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-one (CID 16459687): MW = 338.8 g/mol; fails Rule-of-3 mass criterion |
| Quantified Difference | ΔMW = 90.13 g/mol (26.6% lower for target compound) |
| Conditions | MW calculated by PubChem 2.1; Rule-of-3 criteria per Congreve et al. (2003); no experimental PK or cell-based data available for either compound. |
Why This Matters
For procurement in fragment-based screening campaigns, the lower MW of the target compound provides superior compliance with fragment-likeness criteria, enabling more efficient library design and hit evolution compared to heavier C4-substituted analogs.
- [1] PubChem. CID 16459687: 1-(1H-benzimidazol-2-yl)-4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16459687. View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
